1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Overview
Description
1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a useful research compound. Its molecular formula is C20H17F2N7O2S and its molecular weight is 457.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of HMS3524D20 is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
HMS3524D20 interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the inhibition of cell proliferation, making HMS3524D20 a potent anti-proliferative compound .
Biochemical Pathways
The inhibition of CDK2 by HMS3524D20 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, preventing the replication of cancer cells and thus inhibiting tumor growth .
Result of Action
The result of HMS3524D20’s action is the significant inhibition of cell proliferation. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
HMS3524D20 has been shown to interact with CDK2, a cyclin-dependent kinase . The interaction between HMS3524D20 and CDK2 results in the inhibition of the kinase’s activity, which can lead to alterations in cell cycle progression . This interaction is likely due to the compound’s ability to bind to the active site of the enzyme, preventing it from phosphorylating its substrates .
Cellular Effects
In cellular models, HMS3524D20 has demonstrated significant effects on cell function. It has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This inhibition is likely due to the compound’s effect on CDK2 activity, which can disrupt cell cycle progression and lead to cell death . HMS3524D20 may also influence other cellular processes, such as gene expression and cellular metabolism, through its interaction with CDK2 .
Molecular Mechanism
The molecular mechanism of HMS3524D20 involves its interaction with CDK2. The compound binds to the active site of the enzyme, inhibiting its activity . This inhibition prevents CDK2 from phosphorylating its substrates, which can disrupt cell cycle progression and lead to cell death .
Temporal Effects in Laboratory Settings
Given its inhibitory effects on CDK2, it is likely that the compound’s effects would be observable shortly after administration and would persist as long as the compound remains in the system .
Metabolic Pathways
Given its interaction with CDK2, it is likely that the compound could influence pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it is likely that the compound would be found in regions of the cell where this enzyme is present .
Properties
IUPAC Name |
7-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N7O2S/c21-14-6-7-16(22)17(12-14)32(30,31)28-10-8-27(9-11-28)19-18-20(24-13-23-19)29(26-25-18)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEIDVQGUPMISY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=C(C=CC(=C5)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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